molecular formula C13H16BBrN2O2 B8095812 4-Bromo-1H-indazole-6-boronic acid pinacol ester

4-Bromo-1H-indazole-6-boronic acid pinacol ester

Cat. No.: B8095812
M. Wt: 323.00 g/mol
InChI Key: KUXALUJQVITHNY-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole-6-boronic acid pinacol ester (CAS: 2377610-71-2) is a heterocyclic organoboron compound with the molecular formula C₁₈H₂₄BBrN₂O₄ and a molecular weight of 423.1 g/mol . The pinacol ester (PE) group stabilizes the boronic acid moiety, enhancing its solubility in organic solvents and making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its bromine substituent at the 4-position and boronic ester at the 6-position enable sequential functionalization, making it versatile in multi-step synthetic routes .

Properties

IUPAC Name

4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9-7-16-17-11(9)6-8/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXALUJQVITHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination of 4-Bromo-1H-indazole

Iodination at position 6 is achieved using iodine (I2_2) in dimethylformamide (DMF) with potassium hydroxide (KOH) as a base. This method, adapted from the iodination of 6-bromo-1H-indazole at position 3, involves stirring at room temperature for 3 hours, yielding 4-bromo-6-iodo-1H-indazole. The reaction’s regioselectivity is influenced by electronic effects, with the bromine at position 4 directing iodination to the para position (6) via electrophilic aromatic substitution.

Suzuki-Miyaura Borylation

The iodinated intermediate undergoes cross-coupling with B2_2Pin2_2 under palladium catalysis. Optimized conditions from similar indazole boronic ester syntheses include:

  • Catalyst : Pd(dppf)Cl2_2 (5 mol%)

  • Base : Potassium acetate (KOAc, 2.0 equiv)

  • Solvent : 1,4-Dioxane/water (4:1)

  • Temperature : Reflux (100–110°C)

  • Time : 8–12 hours

This method achieves yields of 67–93% for analogous indazole boronic esters, with the palladium complex facilitating oxidative addition at the iodide and subsequent transmetalation with the diboron reagent.

Miyaura Borylation of 4,6-Dibromo-1H-indazole

Direct borylation of 4,6-dibromo-1H-indazole offers a one-step route to the target compound, leveraging the differential reactivity of bromine atoms at positions 4 and 6. This approach circumvents the need for iodination but requires precise control over selectivity.

Reaction Mechanism and Conditions

The Miyaura borylation employs Pd(dppf)Cl2_2 as a catalyst and B2_2Pin2_2 as the boron source in anhydrous dioxane. Key parameters include:

  • Temperature : 80–90°C

  • Base : Triethylamine (Et3_3N) or KOAc

  • Molar Ratio : B2_2Pin2_2 (1.2 equiv), Pd catalyst (5 mol%)

Electronic factors favor borylation at position 6 due to the lower electron density caused by the adjacent bromine at position 4. However, competing borylation at position 4 necessitates careful optimization, with reported yields for similar systems ranging from 55–75%.

Lithiation-Borylation of 4-Bromo-6-bromo-1H-indazole

This method, inspired by protocols for pyrazole boronic esters, involves sequential deprotonation, lithiation, and boron reagent quenching.

Reaction Steps

  • Deprotonation : Treatment of 4-bromo-6-bromo-1H-indazole with n-hexyllithium (-70°C) generates a lithium intermediate at position 6.

  • Borylation : Addition of triisopropyl borate (B(OiPr)3_3) forms a borate complex.

  • Pinacol Exchange : Reaction with pinacol in tetrahydrofuran (THF) yields the final product.

Challenges and Optimization

  • Regioselectivity : The acidic N–H proton (pKa ~14) competes with C–H deprotonation, requiring cryogenic conditions and slow reagent addition.

  • Yield : Reported yields for analogous systems reach 66% after hydrolysis and purification.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Suzuki-Miyaura Coupling4-Bromo-6-iodo-1H-indazolePd(dppf)Cl2_2, B2_2Pin2_267–93%High regioselectivity, scalableRequires iodination step
Miyaura Borylation4,6-Dibromo-1H-indazolePd(dppf)Cl2_2, B2_2Pin2_255–75%One-pot synthesisModerate selectivity
Lithiation-Borylation4-Bromo-6-bromo-1H-indazolen-Hexyllithium, B(OiPr)3_3~66%Avoids transition metalsLow-temperature sensitivity

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-indazole-6-boronic acid pinacol ester can undergo various types of chemical reactions, including:

  • Suzuki-Miyaura Coupling: : This is the most common reaction involving boronic acid pinacol esters. It involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically produces biaryl or substituted alkene products.

  • Oxidation: : The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester. This can be achieved using oxidizing agents such as hydrogen peroxide or sodium perborate.

  • Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to facilitate the coupling reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used as solvents in these reactions.

Major Products

    Biaryls: Formed from Suzuki-Miyaura coupling reactions.

    Boronic Acids: Formed from the oxidation of boronic esters.

    Substituted Indazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

4-Bromo-1H-indazole-6-boronic acid pinacol ester is primarily utilized as a building block in organic synthesis, especially in Suzuki-Miyaura coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, which are essential for constructing complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential anti-cancer properties . Research indicates that derivatives of indazole, including those containing boronic acids, exhibit significant biological activities against various cancer cell lines.

Case Studies

  • Indazole Derivatives as Anti-Cancer Agents : A study highlighted the synthesis and evaluation of indazole derivatives, where compounds derived from this compound showed promising antiproliferative activity against cancer cell lines (IC50 values ranging from 0.23 to 1.15 mM) . The most potent derivative inhibited cell proliferation and promoted apoptosis through the ROS-mitochondrial pathway.
  • Target Identification : Further investigations using tools like Swiss Target Prediction indicated that these compounds might act as multi-target inhibitors rather than specific kinase inhibitors, suggesting a broader mechanism of action that warrants further exploration .

Biological Research

The compound also serves as a critical component in biological research, particularly in studying enzyme interactions and receptor modulation due to its ability to form reversible covalent bonds with biomolecules.

Mechanism of Action

The mechanism by which 4-Bromo-1H-indazole-6-boronic acid pinacol ester exerts its effects depends on the specific reaction or application:

    Suzuki-Miyaura Coupling: The reaction mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic ester and reductive elimination to form the biaryl product.

    Biological Activity: If used in drug synthesis, the compound’s mechanism of action would depend on the target enzyme or receptor, involving binding interactions and subsequent biochemical effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Molecular Weight Substituents Key Properties
4-Bromo-1H-indazole-6-boronic acid PE 423.1 Br (4), PE (6) High reactivity in Suzuki coupling; bromine allows further halogenation .
6-Bromo-1-methylindazole-4-boronic acid PE 337.02 Br (6), Me (1), PE (4) Methyl group increases lipophilicity; reduced steric hindrance at position 1 .
7-Indazoleboronic acid PE ~350 (estimated) PE (7) Lacks bromine, limiting sequential coupling; used in simpler biaryl syntheses .

Substituent Impact :

  • Bromine : Enhances electrophilic reactivity for cross-couplings (e.g., Suzuki, Buchwald-Hartwig) but may reduce solubility in polar solvents .
  • Pinacol Ester : Improves stability and solubility in chloroform, acetone, and ethers compared to boronic acids .

Solubility and Stability

  • 4-Bromo-1H-indazole-6-boronic acid PE : Exhibits moderate solubility in chloroform and ketones, aligning with the general trend of pinacol esters being more soluble than parent acids .
  • Phenylboronic acid PE : Shows highest solubility in chloroform (7.2 g/L) and lowest in hydrocarbons, a pattern consistent across pinacol esters .
  • 4-Nitrophenylboronic acid PE : Reacts sluggishly with H₂O₂ compared to its boronic acid form, indicating superior hydrolytic stability of the ester .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Efficiency : The target compound’s bromine and PE groups enable dual reactivity. For example, in , bromoindazole derivatives underwent Suzuki coupling with boronic esters using Pd catalysts, yielding biaryl products .
  • Azaesters vs. Pinacol Esters : Azaesters (e.g., in ) show lower reactivity in biological assays, highlighting the PE’s balance between stability and reactivity .

Q & A

Q. What are the key considerations for handling and storing 4-Bromo-1H-indazole-6-boronic acid pinacol ester in laboratory settings?

  • Methodological Answer: The compound should be stored under inert conditions (argon or nitrogen) at 2–8°C in a tightly sealed, dry container to prevent hydrolysis of the boronic ester moiety. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Safety protocols include using gloves, eye protection, and working in a fume hood. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Methodological Answer: A two-step approach is typical: (i) Bromination : Introduce bromine at the 4-position of 1H-indazole using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions. (ii) Boronic ester formation : Perform Miyaura borylation at the 6-position using Pd(dppf)Cl₂ or Pd(OAc)₂ with pinacol borane in anhydrous THF or dioxane at 80–100°C. Purify via flash chromatography (hexane/EtOAc) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer: Use ¹H/¹³C NMR to verify the indazole core, bromine substitution (δ ~7.5–8.5 ppm for aromatic protons), and boronic ester peaks (δ ~1.3 ppm for pinacol methyl groups). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura cross-coupling reactions involving this boronic ester be addressed?

  • Methodological Answer: Optimize catalyst loading (0.5–2 mol% Pd), ligand choice (XPhos or SPhos for sterically hindered substrates), and base (K₂CO₃ or CsF). Pre-dry solvents (THF, dioxane) over molecular sieves. For air-sensitive reactions, degas with argon for 30 minutes prior to heating at 75–85°C .

Q. What strategies mitigate decomposition during prolonged storage or reaction conditions?

  • Methodological Answer: Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to suppress radical degradation. Store under argon with activated 4Å molecular sieves. For reactions, use low-temperature conditions (0–25°C) and minimize exposure to protic solvents. Monitor stability via TLC or in situ NMR .

Q. Are there mechanistic insights into unexpected byproducts (e.g., deboronation) during cross-coupling?

  • Methodological Answer: Deboronation often arises from proto-deboronation in protic media or via Pd-mediated pathways. Use aprotic solvents (toluene, DMF) and weaker bases (K₃PO₄ instead of NaOH). Ligands like dppf stabilize Pd intermediates, reducing side reactions. Mechanistic studies using ¹¹B NMR can track boronate intermediates .

Q. How can the bromo and boronic ester groups be selectively functionalized post-cross-coupling?

  • Methodological Answer: Exploit orthogonal reactivity :
  • Bromo group : Perform Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) or Ullmann coupling (CuI, 1,10-phenanthroline).
  • Boronic ester : Transform via oxidation (H₂O₂/NaOH → phenol) or Chan-Lam coupling (Cu(OAc)₂, amine/alkyne) .

Q. What computational methods predict the reactivity of this compound in catalytic cycles?

  • Methodological Answer: Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model transition states for Suzuki-Miyaura coupling, identifying steric/electronic effects at the indazole 6-position. Molecular docking studies (AutoDock Vina) assess binding affinity in drug discovery contexts, e.g., kinase inhibition .

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